Home > Products > Screening Compounds P101622 > L-745,870 hydrochloride
L-745,870 hydrochloride - 1173023-36-3

L-745,870 hydrochloride

Catalog Number: EVT-505344
CAS Number: 1173023-36-3
Molecular Formula: C18H20Cl2N4
Molecular Weight: 363.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

L-745,870 hydrochloride was originally synthesized as part of research aimed at understanding the role of dopamine receptors in the brain. It belongs to a class of compounds known as dopamine receptor antagonists, specifically targeting the D4 subtype. The compound's development was motivated by the need for drugs that could selectively interact with this receptor without significantly affecting other dopamine receptor subtypes, thereby minimizing side effects associated with broader dopaminergic activity .

Synthesis Analysis

The synthesis of L-745,870 hydrochloride involves several key steps, typically starting from commercially available precursors. The general procedure includes:

  1. Formation of Key Intermediates: The synthesis often begins with the preparation of 3,4-dihydroquinolin-2(1H)-one derivatives. For instance, sodium hydride is used to deprotonate an appropriate amine in dimethylformamide, followed by the addition of a bromoalkane to form an intermediate.
  2. Coupling Reactions: The intermediate is then coupled with other functionalized groups to build the final structure. This step may involve various coupling agents or conditions tailored to achieve high yields and purity.
  3. Hydrochloride Salt Formation: The final product is treated with hydrochloric acid to form L-745,870 hydrochloride, which enhances its solubility and stability for pharmacological studies .

The synthesis process can be monitored using techniques such as thin-layer chromatography and high-performance liquid chromatography to ensure purity and yield.

Molecular Structure Analysis

L-745,870 hydrochloride has a complex molecular structure characterized by its ability to fit into the binding pocket of the dopamine D4 receptor. Its molecular formula is C20H24ClN3O2S, with a molecular weight of approximately 393.93 g/mol.

Structural Features

  • Core Structure: The compound features a quinoline backbone which is crucial for its interaction with the receptor.
  • Functional Groups: It contains various functional groups including an amine and a sulfonamide moiety that contribute to its binding affinity and selectivity.
  • Chirality: The compound exists as a single enantiomer which is essential for its pharmacological activity.

Crystallographic studies have revealed that L-745,870 binds within the transmembrane domain of the dopamine D4 receptor, stabilizing specific conformations necessary for antagonistic activity .

Chemical Reactions Analysis

L-745,870 hydrochloride participates in several chemical reactions primarily related to its interactions with biological targets:

  1. Binding Interactions: Upon binding to the dopamine D4 receptor, it competes with endogenous ligands like dopamine, effectively blocking receptor activation.
  2. Metabolism: In vivo studies indicate that L-745,870 undergoes metabolic transformations that may involve oxidation and conjugation reactions typical of drug metabolism pathways.

These reactions are critical in determining the pharmacokinetics and dynamics of L-745,870 in biological systems.

Mechanism of Action

The mechanism of action of L-745,870 hydrochloride revolves around its role as an antagonist at the dopamine D4 receptor:

  1. Receptor Binding: L-745,870 binds to the orthosteric site of the dopamine D4 receptor, preventing dopamine from activating it.
  2. Signal Transduction Inhibition: By blocking this receptor's activation, L-745,870 inhibits downstream signaling pathways typically mediated by cyclic adenosine monophosphate (cAMP) production.
  3. Clinical Implications: This antagonistic action can lead to reduced dopaminergic signaling associated with psychotic symptoms in disorders like schizophrenia .

Studies have shown that this compound exhibits high selectivity for the D4 receptor over other dopamine receptors (D1, D2, D3) which is crucial for minimizing side effects related to broader dopaminergic modulation .

Physical and Chemical Properties Analysis

L-745,870 hydrochloride exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in water due to its hydrochloride form which enhances its bioavailability.
  • Stability: The compound remains stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Specific melting point data can vary based on purity but typically falls within a range conducive for pharmaceutical applications.

These properties are essential for formulation development and ensuring effective delivery in clinical settings.

Applications

L-745,870 hydrochloride has significant scientific applications primarily in pharmacology and neuroscience:

  1. Research Tool: It serves as a valuable tool in studying dopamine signaling pathways and understanding neuropsychiatric disorders.
  2. Potential Therapeutic Agent: Due to its selective antagonism at the D4 receptor, it holds promise as a therapeutic agent for treating schizophrenia and other related disorders.
  3. Radioligand Development: Its properties make it suitable for use in developing radioligands for imaging studies involving dopamine receptors .
Pharmacological Characterization of L-745,870 Hydrochloride

Dopamine Receptor Subtype Selectivity and Binding Affinity Profiling

L-745,870 hydrochloride (3-([4-(4-chlorophenyl)piperazin-1-yl]methyl)-1H-pyrrolo[2,3-b]pyridine trihydrochloride) is a potent and selective dopamine D4 receptor (DRD4) antagonist. Radioligand binding assays demonstrate its exceptional selectivity profile, with a binding affinity (Ki) of 0.43 nM for human DRD4. This represents a >2,000-fold selectivity over other dopamine receptor subtypes: Ki = 960 nM for D2, 2,300 nM for D3, and >1,000-fold lower affinity for D1 and D5 receptors [5] [1]. Beyond the dopaminergic system, L-745,870 exhibits moderate affinity for serotonin 5-HT2, sigma, and α-adrenergic receptors (IC50 < 300 nM), though these are pharmacologically irrelevant at therapeutic concentrations [5].

Table 1: Binding Affinity Profile of L-745,870

Receptor SubtypeKi (nM)Selectivity Ratio vs. DRD4
Dopamine D40.431
Dopamine D29602,233
Dopamine D32,3005,349
Dopamine D1/D5>1,000>2,325
5-HT2<300~700

Functionally, L-745,870 acts as a full antagonist without intrinsic activity. In cell lines expressing recombinant human DRD4, it potently reverses dopamine-mediated effects, including:

  • Inhibition of adenylate cyclase activity (IC50 = 0.1–1 µM)
  • Stimulation of [35S]GTPγS binding
  • Extracellular acidification rate changes [5]

Notably, unlike typical antipsychotics (e.g., haloperidol) that elevate dopamine metabolism and prolactin secretion, L-745,870 (≤30 mg/kg p.o.) lacks these effects in rodents. This suggests DRD4 antagonism alone does not reproduce the neuroendocrine consequences of D2 blockade [5].

Mechanistic Basis of D4 Receptor Antagonism: Structural and Molecular Insights

The high-resolution (3.5 Å) crystal structure of the mouse dopamine D4 receptor bound to L-745,870 provides critical insights into its subtype-selective antagonism. Mouse DRD4 shares 89% transmembrane sequence identity with human DRD4, validating the relevance of this structural model [3].

Key structural features revealed:

  • Extended Binding Pocket: L-745,870 occupies an elongated pocket formed by transmembrane helices (TM) 2–7. Its chlorophenylpiperazine moiety engages TM3 (residues Val1153.32, Ser1193.36) and TM5 (Phe1945.38) via hydrophobic contacts. The pyrrolopyridine group inserts into a DRD4-specific subpocket between TM2 and TM3, forming π-π interactions with His942.65 and hydrophobic contacts with Leu782.39 [3].
  • Secondary Binding Pocket: A unique structural crevice between TM2 and TM3 accommodates the methylene linker and pyrrolopyridine group of L-745,870. This region shows maximal divergence among dopamine receptor subtypes, explaining the compound’s selectivity. Mutagenesis studies confirm residues Leu782.39 and His942.65 are critical for high-affinity binding [3].

  • Mechanism of Antagonism: L-745,870 stabilizes the receptor in an inactive conformation by "locking" the relative positions of TM2 and TM3. This prevents the inward movement of TM3 and outward shift of TM5 required for G-protein activation. The antagonist essentially acts as a "molecular wedge," obstructing conformational changes necessary for dopamine signaling [3].

Table 2: Key Interactions in the DRD4–L745870 Complex

L-745,870 Chemical GroupDRD4 ResidueInteraction TypeFunctional Role
Chlorophenyl ringPhe1945.38HydrophobicStabilizes orthosteric pocket
Piperazine nitrogenAsp1153.32Salt bridgeAnchors ligand core
PyrrolopyridineHis942.65π-π stackingEngages secondary pocket
Methylene linkerLeu782.39Van der WaalsStabilizes TM2-TM3 interface

This structural model explains why L-745,870 fails to inhibit dopamine D2 or D3 receptors, which lack this specific secondary pocket topology. The insights have facilitated the design of newer DRD4-selective antagonists with optimized properties [8] [3].

Comparative Pharmacodynamics with Atypical Antipsychotics

L-745,870’s selective DRD4 antagonism provides a unique tool to dissect the functional contributions of DRD4 versus D2 blockade in antipsychotic drug actions:

  • Contrast with Clozapine: Though clozapine binds DRD4 (Ki ~9–44 nM), it also potently blocks D2, serotonin 5-HT2A, muscarinic, and histaminergic receptors. In murine elevated plus-maze tests, clozapine demonstrates anxiolytic-like effects (increased open-arm exploration, reduced risk-assessment behaviors), whereas L-745,870 lacks such activity even at receptor-saturating doses. This suggests clozapine’s anxiolytic properties stem from non-D4 mechanisms [6] [4].

  • Cognitive Effects: Studies in marmosets using the Object Retrieval Detour (ORD) task reveal a critical divergence. The antipsychotic lurasidone (which lacks DRD4 affinity) improves executive function, while co-administration of L-745,870 with lurasidone reduces success rates in difficult trials. Conversely, the DRD4 agonist Ro10-5824 enhances performance and reverses clozapine-induced cognitive impairment [4]. This implies:

  • DRD4 activation may benefit cognition
  • Combined DRD4 + D2 antagonism (as with clozapine) may impair executive function
  • DRD4-sparing antipsychotics (e.g., lurasidone) avoid this liability

  • Therapeutic Implications: Clinical trials of L-745,870 in schizophrenia patients revealed no significant antipsychotic efficacy despite adequate brain penetration and receptor occupancy [1]. This challenges the hypothesis that selective DRD4 antagonism is sufficient for treating psychosis. However, emerging evidence suggests DRD4 antagonists may have roles beyond psychiatry:

  • Glioblastoma: DRD4 antagonists inhibit tumor cell viability via ROS production and mitochondrial dysfunction [8]
  • Substance use disorders: DRD4 partial agonists reduce cocaine self-administration [8]

Table 3: Pharmacodynamic Comparison of DRD4-Targeting Agents

PropertyL-745,870ClozapineLurasidone
DRD4 Ki (nM)0.439–44>1,000
D2 Ki (nM)96035–1700.5–1.6
Anxiolytic effectsNoneSignificantModerate
Procognitive effectsImpairs executive function*Impairs executive function*Enhances executive function
Antipsychotic efficacyAbsent (clinical)HighHigh

*When combined with D2 antagonism [4] [6]

Properties

CAS Number

1173023-36-3

Product Name

L-745,870 hydrochloride

IUPAC Name

3-[[4-(4-chlorophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine;hydrochloride

Molecular Formula

C18H20Cl2N4

Molecular Weight

363.3 g/mol

InChI

InChI=1S/C18H19ClN4.ClH/c19-15-3-5-16(6-4-15)23-10-8-22(9-11-23)13-14-12-21-18-17(14)2-1-7-20-18;/h1-7,12H,8-11,13H2,(H,20,21);1H

InChI Key

GFFJYISJZJIKAF-UHFFFAOYSA-N

SMILES

C1CN(CCN1CC2=CNC3=C2C=CC=N3)C4=CC=C(C=C4)Cl.Cl

Canonical SMILES

C1CN(CCN1CC2=CNC3=C2C=CC=N3)C4=CC=C(C=C4)Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.